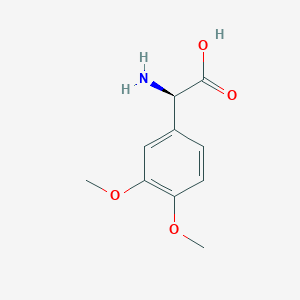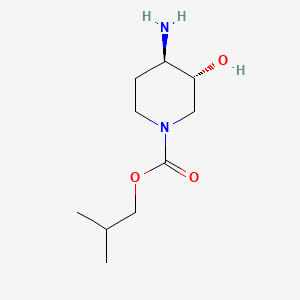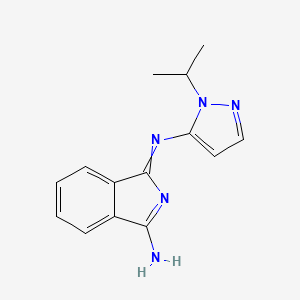
2,6,2',6'-Tetramethyl-biphenyl-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the molecular formula C16H18N2. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and the presence of two amine groups at the 4,4’ positions. The tetramethyl substitution at the 2,2’,6,6’ positions adds steric hindrance, making it a unique compound in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst in the presence of a base.
Tetramethyl Substitution:
Industrial Production Methods: In an industrial setting, the production of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the nitro groups back to amine groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tetramethyl groups can influence the binding affinity and specificity of the compound towards its targets. The amine groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
2,2’,6,6’-Tetramethylbiphenyl: Lacks the amine groups, making it less reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Lacks the tetramethyl substitution, resulting in different steric and electronic properties.
2,2’,6,6’-Tetramethyl-4,4’-dihydroxybiphenyl: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
Uniqueness: 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of tetramethyl substitution and amine groups, which provides a distinct steric and electronic environment. This uniqueness makes it valuable in various chemical, biological, and industrial applications.
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-(4-amino-2,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,17-18H2,1-4H3 |
InChI-Schlüssel |
XUBKCXMWPKLPPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)N)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)




![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)


![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)
![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
